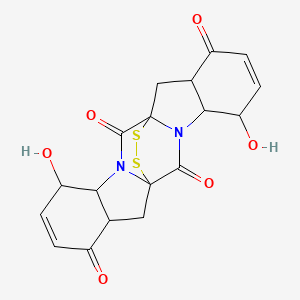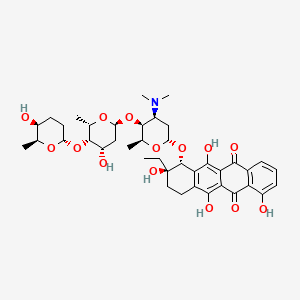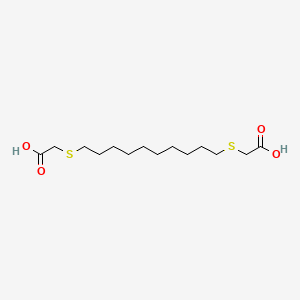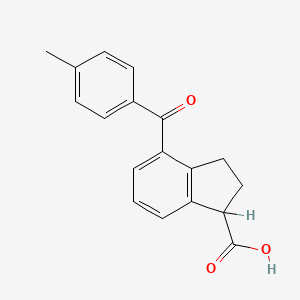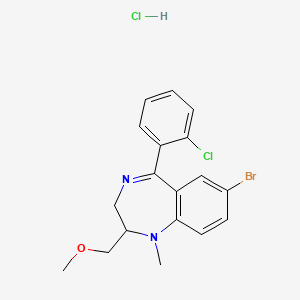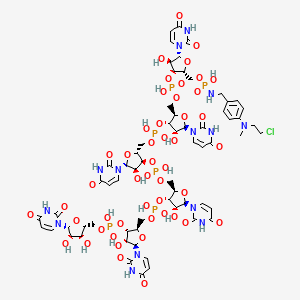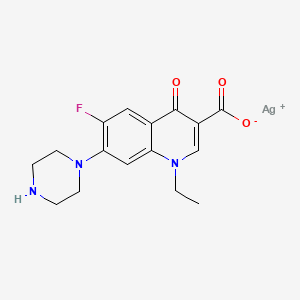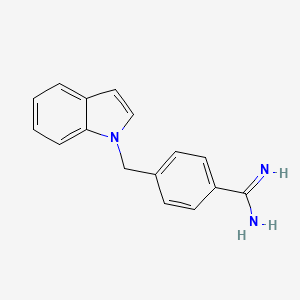
1-(4-Amidinobenzyl)indole
説明
科学的研究の応用
Synthesis and Functionalization in Organic Chemistry Substituted indoles, including 1-(4-Amidinobenzyl)indole, play a crucial role in organic chemistry. They are key components in a variety of biologically active natural and synthetic compounds. Their synthesis and functionalization have been a research focus for over a century, with advancements in methods such as palladium-catalyzed reactions enhancing their production. These methods have significantly influenced organic synthesis, providing access to fine chemicals, agrochemicals, and pharmaceutical intermediates with reduced waste and fewer steps (Cacchi & Fabrizi, 2005).
Antiallergic Agents Research into N-(pyridin-4-yl)-(indol-3-yl)alkylamides, closely related to 1-(4-Amidinobenzyl)indole, has shown promise in developing novel antiallergic compounds. These compounds have been synthesized through various methods, and some have demonstrated significant potency in antiallergic assays, surpassing established drugs in efficacy (Menciu et al., 1999).
Drug Design and Binding Affinity Studies The study of 3-amidinobenzyl-1H-indole-2-carboxamide inhibitors, closely related to 1-(4-Amidinobenzyl)indole, for factor Xa, an important target in drug design, has been significant. Techniques like thermodynamic integration and MM/GBSA methods have been used to estimate binding affinities, demonstrating the role of these compounds in drug development (Genheden, Nilsson, & Ryde, 2011).
Auxin Biosynthesis in Plants Research on Amidase 1 (AMI1) from Arabidopsis thaliana, which converts indole-3-acetamide (IAM) into indole-3-acetic acid (IAA), has revealed insights into auxin biosynthesis. This process is crucial in plant growth and development, and understanding the role of compounds like 1-(4-Amidinobenzyl)indole in this pathway can provide important insights into plant biology (Pollmann et al., 2006).
Synthesis of Biologically Relevant Amides and Esters Research into the synthesis of assorted indolyl-3-amides and esters from indolyl-3-carbonyl nitrile has shown the potential for these compounds in the field of antimalarial and anticancer activities. These findings highlight the importance of indole derivatives in developing treatments for various diseases (Veale et al., 2015).
Catalysis in Chemical Synthesis The use of indoles in catalytic processes, such as the C4-amidation of indoles, is pivotal in the synthesis of natural products and biologically active compounds. This showcases the utility of 1-(4-Amidinobenzyl)indole and its derivatives in facilitating complex chemical reactions (Lanke & Prabhu, 2017).
Peptidoleukotriene Antagonists Research into 1,3,5-substituted indoles and indazoles, including derivatives of 1-(4-Amidinobenzyl)indole, has led to the development of potent receptor antagonists for peptidoleukotrienes. These compounds have shown promise in the treatment of asthma and other respiratory conditions (Matassa et al., 1990).
将来の方向性
Indoles have value for flavour and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases . This suggests potential future directions for the use of “1-(4-Amidinobenzyl)indole”.
特性
IUPAC Name |
4-(indol-1-ylmethyl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c17-16(18)14-7-5-12(6-8-14)11-19-10-9-13-3-1-2-4-15(13)19/h1-10H,11H2,(H3,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEKMIKRPJWXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232637 | |
| Record name | 1-(4-Amidinobenzyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amidinobenzyl)indole | |
CAS RN |
83783-25-9 | |
| Record name | 1-(4-Amidinobenzyl)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083783259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Amidinobenzyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Amidinobenzyl)indole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTR8M295WN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H,3H-Naphtho[1,8-cd]pyran](/img/structure/B1208902.png)



